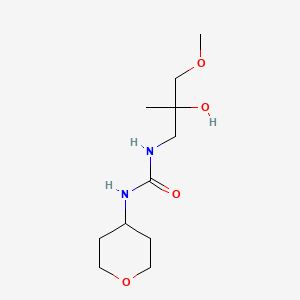

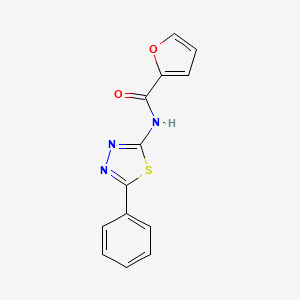

1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Azetidines, such as 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide, can be synthesized through various methods. One efficient way to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The molecular structure of 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide is defined by its molecular formula, C13H16N2O2S. Further analysis would require more specific information or advanced analytical techniques not available in this context.Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide:

Medicinal Chemistry

1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide: has shown potential in medicinal chemistry as a scaffold for developing new therapeutic agents. Its unique azetidine ring structure can be modified to enhance biological activity, making it a promising candidate for drug discovery .

Antimicrobial Agents

Research has indicated that derivatives of azetidine compounds, including 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide , exhibit antimicrobial properties. These compounds can be synthesized and tested for activity against various bacterial and fungal pathogens, potentially leading to new antimicrobial drugs .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes. By modifying its structure, researchers can develop potent enzyme inhibitors that may be used in treating diseases where enzyme regulation is crucial, such as cancer and metabolic disorders .

Chemical Synthesis

1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide: is valuable in organic synthesis due to its reactivity. It can be used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways and methodologies .

Material Science

In material science, this compound can be utilized to create novel materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties, leading to advanced materials for various applications .

Pharmacokinetics Studies

The compound is also used in pharmacokinetics studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s suitability as a drug candidate and optimizing its pharmacological profile .

Agricultural Chemistry

In agricultural chemistry, derivatives of 1-acetyl-N-(2-(methylthio)phenyl)azetidine-3-carboxamide are explored for their potential as agrochemicals. These compounds can be developed as pesticides or herbicides, contributing to crop protection and yield improvement .

Orientations Futures

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future research directions could include exploring new synthesis methods, investigating their reactivity under various conditions, and studying their potential applications in drug discovery, polymerization, and as chiral templates .

Propriétés

IUPAC Name |

1-acetyl-N-(2-methylsulfanylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9(16)15-7-10(8-15)13(17)14-11-5-3-4-6-12(11)18-2/h3-6,10H,7-8H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVJILAXNXGLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)

![1,2-O-(1-methylethylidene)-4-C-[(phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-Lyxofuranose](/img/structure/B2484103.png)

![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)

![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)

![2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2484114.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)